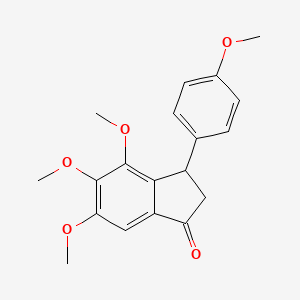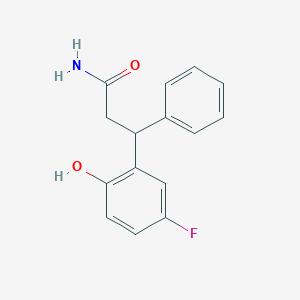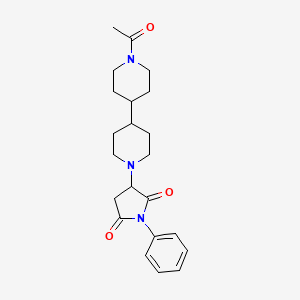![molecular formula C18H17NO4S B11048055 2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione: belongs to the class of indole derivatives. Indole, also known as benzopyrrole, possesses a benzenoid nucleus and is characterized by its aromatic nature due to π-electron delocalization. Physically, it appears as a crystalline, colorless compound with a distinct odor. The indole scaffold serves as the basis for several biologically active molecules, including lysergic acid diethylamide (LSD), strychnine, and various plant alkaloids .
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylamine, followed by cyclization to form the isoindole ring. The final step introduces the carboxylic acid group to yield the desired product.
Reaction Conditions::Sulfonation: 2,5-dimethylbenzenesulfonyl chloride reacts with ethylamine in anhydrous conditions.
Cyclization: The cyclization step typically occurs under acidic conditions.
Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes may yield the corresponding tetrahydroisoindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the carboxylic acid moiety.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Tetrahydroisoindole compounds.
Aplicaciones Científicas De Investigación
This compound finds applications across various fields:
Chemistry: As a building block for designing new molecules.
Biology: Potential bioactive properties, including antiviral, anti-inflammatory, and antioxidant effects.
Medicine: Investigated for its pharmacological activities.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms comprehensively.
Propiedades
Fórmula molecular |
C18H17NO4S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[2-(2,5-dimethylphenyl)sulfonylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO4S/c1-12-7-8-13(2)16(11-12)24(22,23)10-9-19-17(20)14-5-3-4-6-15(14)18(19)21/h3-8,11H,9-10H2,1-2H3 |
Clave InChI |
RSTSITWAFHQFLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11047977.png)
![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)


![Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11048007.png)

![7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol](/img/structure/B11048030.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)
![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
![8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048061.png)
![3-(3,5-Difluorobenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048069.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)